4-Fluoro-3-methylbenzoyl chloride
Overview
Description
The compound 4-Fluoro-3-methylbenzoyl chloride is a chemical that is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the chemistry of such molecules. For instance, 4-fluorobenzoyl chloride is a key intermediate in the synthesis of various heterocyclic and aromatic compounds, as seen in the synthesis of 1-(4-Fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine .
Synthesis Analysis
The synthesis of related compounds often involves the use of fluorinated benzoyl chlorides as intermediates. For example, 4-fluorobenzoyl chloride is used to synthesize 1-(4-Fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine by reacting with methylisonipecotate, followed by hydrolysis and further coupling with a Grignard reagent . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the synthesis of various nitrogenous heterocycles .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Fluoro-3-methylbenzoyl chloride can be complex, with various substituents influencing their conformation. For instance, the crystal structure of a compound with a 3-chloro-4-fluorobenzoyl moiety was determined, showing that the solid and solution conformations are similar . The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were analyzed using X-ray diffraction and vibrational spectra, revealing that the carbonyl and thiourea groups are almost planar .
Chemical Reactions Analysis
The reactivity of fluorinated benzoyl chlorides allows for the formation of various chemical bonds and the synthesis of diverse molecular scaffolds. The papers describe reactions such as chlorine substitution, reduction of nitro groups, and cyclization to form heterocycles , as well as reactions with isothiocyanates and fluoroanilines to produce thioureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing fluorinated benzoyl groups can be quite distinct. Thermal stability and phase transitions of a compound with a 3-chloro-4-fluorobenzoyl moiety were investigated using thermal gravimetric analysis and differential scanning calorimetry, indicating a melting point of 157 degrees Celsius . The presence of fluorine atoms often affects the acidity, lipophilicity, and metabolic stability of these compounds, which is crucial for their potential applications in drug discovery .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
4-Fluoro-3-methylbenzoyl chloride is utilized in the synthesis of various derivatives. For instance, it has been used in synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride through steps like oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde (Su Wei-ke, 2008).
Characterization and Crystal Structure
The compound has been characterized through various techniques such as IR, 1H-NMR, 13C-NMR, and MS for confirming its chemical structure. This includes the study of compounds like 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, which involves the use of 4-methylbenzoyl chloride (A. Saeed, Amara Mumtaz, U. Flörke, 2010).
Optical Properties and Liquid Crystals
- Optical Properties and Phase Transition: The orientation effect of fluorine atoms on optical properties has been studied in difluoro substituted phenylazophenyl benzoates liquid crystals. This includes observing nematic and smectic phases based on the direction of fluorine atoms (A. A. Zaki et al., 2018).
Chemical Reactions and Catalysts
- Catalytic and Chemical Reactions: 4-Fluoro-3-methylbenzoyl chloride is involved in various chemical reactions, such as the Fries rearrangement, and in the synthesis of catalysts and intermediates for other complex chemical compounds. These reactions are significant in developing pharmaceuticals and other materials (Amol G. Dikundwar, T. Row, 2014).
Medicinal Chemistry and Pharmaceuticals
- Synthesis of Medicinal Compounds: The compound plays a role in synthesizing various medicinal compounds, including inhibitors and antimicrobial agents. Its derivatives have shown effectiveness in specific biological applications (I. Hutchinson et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLKTDRPXYUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379113 | |
Record name | 4-Fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylbenzoyl chloride | |
CAS RN |
455-84-5 | |
Record name | 4-Fluoro-3-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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